molecular formula C16H18F2N4 B1460491 ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine CAS No. 2173137-01-2

((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine

Cat. No.: B1460491
CAS No.: 2173137-01-2
M. Wt: 304.34 g/mol
InChI Key: SUAFVAXJLDUOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

[2-[4-(3,4-difluorophenyl)piperazin-1-yl]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4/c17-14-4-3-13(10-15(14)18)21-6-8-22(9-7-21)16-12(11-19)2-1-5-20-16/h1-5,10H,6-9,11,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAFVAXJLDUOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)F)F)C3=C(C=CC=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Functionalization of the pyridine ring at the 3-position with a methylamine group.
  • Introduction of the piperazine ring substituted at the 4-position with a 3,4-difluorophenyl group.
  • Coupling the pyridinylmethylamine to the piperazine nitrogen.

This approach often requires careful control of reaction conditions to achieve selective substitution and high purity of the final amine compound.

Key Precursors and Intermediates

  • 3-(Pyridin-3-yl)methylamine : This intermediate is commonly prepared from 3-bromomethylpyridine or related pyridine derivatives by nucleophilic substitution with ammonia or amine sources.
  • 4-(3,4-Difluorophenyl)piperazine : Synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling of 3,4-difluorobenzyl halides with piperazine.

Representative Preparation Method

A detailed example of a related compound preparation, which can be adapted for ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine, involves the following steps:

Step Reaction Conditions Yield Notes
1 Preparation of 1-(pyridin-3-yl)propan-1-amine From 3-propionylpyridine via reductive amination or amination ~30-40% Intermediate for pyridinylmethylamine derivatives
2 Coupling with 4-(3,4-difluorophenyl)piperazine Nucleophilic substitution or palladium-catalyzed amination in polar aprotic solvents (e.g., NMP, DMF) at elevated temperatures (60-130°C) 30-50% Use of bases such as N-ethyl-N,N-diisopropylamine or sodium t-butanolate enhances coupling efficiency
3 Purification Flash chromatography or preparative HPLC - Essential for removing side products and unreacted starting materials

Detailed Reaction Conditions and Optimization

  • Solvents : Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), or 1,4-dioxane are preferred for their ability to dissolve both organic and inorganic reagents and withstand high temperatures.
  • Temperature : Reactions are typically conducted between 60°C and 130°C to optimize reaction rates without decomposing sensitive intermediates.
  • Bases : Organic bases like N-ethyl-N,N-diisopropylamine or inorganic bases such as sodium hydroxide or sodium t-butanolate are used to deprotonate amines and facilitate nucleophilic attack.
  • Catalysts : Palladium catalysts (e.g., tris-(dibenzylideneacetone)dipalladium(0)) with phosphine ligands (e.g., Xantphos) are employed for C-N coupling reactions involving aryl halides and amines.
  • Reaction Time : Typically ranges from 3 to 17 hours depending on substrate reactivity and temperature.

Example Experimental Procedure (Adapted)

  • Synthesis of 1-(pyridin-3-yl)propan-1-amine : Starting from 3-propionylpyridine, amination is performed under reductive conditions using an amine source and reducing agent, yielding the pyridinyl amine intermediate.

  • Coupling with 4-(3,4-difluorophenyl)piperazine : The pyridinylmethylamine is reacted with 4-(3,4-difluorophenyl)piperazine in DMF or NMP, in the presence of a base such as N-ethyl-N,N-diisopropylamine, at 100-130°C for 3-16 hours.

  • Work-up and Purification : After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with aqueous saline solutions, dried over anhydrous agents, evaporated, and purified by flash chromatography or preparative HPLC.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Comments
Solvent NMP, DMF, 1,4-dioxane Polar aprotic solvents preferred
Base N-ethyl-N,N-diisopropylamine, NaOH, sodium t-butanolate Facilitates nucleophilic substitution
Catalyst Pd2(dba)3 with Xantphos ligand Used in palladium-catalyzed amination
Temperature 60–130°C Elevated temperature accelerates reaction
Reaction Time 3–17 hours Depends on substrates and conditions
Yield 30–50% Moderate yields typical for multi-step synthesis
Purification Flash chromatography, preparative HPLC Essential for product isolation

Research Findings and Optimization Notes

  • The presence of electron-withdrawing fluorine atoms on the phenyl ring of the piperazine can influence the nucleophilicity and steric environment, requiring optimized reaction conditions for efficient coupling.
  • Use of palladium catalysis with bulky phosphine ligands improves yields and selectivity in aryl amination steps.
  • Reaction monitoring by LC-MS and NMR spectroscopy is crucial for confirming product formation and purity.
  • Side reactions such as over-alkylation or decomposition can be minimized by controlling reagent stoichiometry and reaction time.

Chemical Reactions Analysis

Types of Reactions

“((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with potentially useful properties.

Biology

Biologically, ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine has been investigated for its potential as a ligand in receptor binding studies. It shows promise in modulating neurotransmitter activity and interacting with receptors in the central nervous system.

Medicine

The compound has been explored for its therapeutic effects in treating psychiatric disorders due to its action as an antagonist at specific neurotransmitter receptors. Additionally, it has potential applications in cancer therapy through its effects on cellular pathways.

Case Studies

  • Neuropharmacology : Studies have demonstrated that this compound interacts with serotonin receptors, suggesting its utility in mood disorder treatments. In preclinical models, it has shown efficacy in modulating behavioral outcomes by influencing neurotransmitter levels.
  • Cancer Research : Research indicates that This compound may affect pathways involved in tumor growth and proliferation. Its unique structural features could lead to novel anticancer agents.

Mechanism of Action

The mechanism by which “((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine” exerts its effects involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound 1 : 6-(3,5-Difluorophenyl)picolinic acid (CAS: 1226098-50-5)
  • Structure : Pyridine ring substituted with a 3,5-difluorophenyl group and a carboxylic acid at the 2-position.
  • Key Differences: The carboxylic acid group increases polarity, reducing blood-brain barrier (BBB) penetration compared to the methylamine group in the target compound. 3,5-Difluoro substitution vs.
Compound 2 : 2-(2,4-Difluorophenyl)pyridine (CAS: 391604-55-0)
  • Structure : Pyridine with a 2,4-difluorophenyl group but lacking the piperazine and methylamine substituents.
  • Simpler structure may result in lower specificity for CNS targets .

Piperazine-Based Analogues

Compound 3 : 1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethan-1-one (CAS: 103061-91-2)
  • Structure : Piperazine linked to a 4-fluorophenyl group and a methyl ketone on the pyridine ring.
  • Key Differences: Mono-fluoro substitution (vs. di-fluoro) reduces steric and electronic effects. Ketone group introduces metabolic liabilities (e.g., susceptibility to reduction) compared to the stable methylamine group .
Compound 4 : 2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-yl)-carbonyl]cyclopropanecarboxylic acid (CAS: 1142214-69-4)
  • Structure : Piperazine linked to a pyrimidine ring and a cyclopropane-carboxylic acid.
  • Key Differences :
    • Pyrimidine replaces pyridine, altering π-π stacking interactions.
    • Cyclopropane and carboxylic acid groups limit membrane permeability .

Functional Group Modifications

Compound 5 : 6-(2,4-Difluoro-phenyl)-pyridine-3-carbaldehyde (CAS: 898796-15-1)
  • Structure : Pyridine-3-carbaldehyde with a 2,4-difluorophenyl group.
  • Key Differences :
    • Aldehyde group is reactive and prone to oxidation, unlike the stable methylamine.
    • Substitution pattern (2,4-difluoro) may reduce affinity for aromatic hydrocarbon receptors compared to 3,4-difluoro .

Biological Activity

Overview

The compound ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine (CAS No. 2173137-01-2) is a complex organic molecule characterized by a piperazine ring substituted with a difluorophenyl group and a pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H18F2N4C_{16}H_{18}F_2N_4, and it features distinct electronic properties imparted by the difluorophenyl group. These properties can significantly influence the compound's reactivity, binding affinity, and overall biological activity.

PropertyValue
Molecular FormulaC16H18F2N4
Molecular Weight302.34 g/mol
IUPAC Name(2-[4-(3,4-difluorophenyl)piperazin-1-yl]pyridin-3-yl)methylamine
InChI KeySUAFVAXJLDUOHC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

  • Preparation of Intermediates : Synthesis begins with the formation of piperazine and pyridine intermediates.
  • Nucleophilic Substitution : This step involves the nucleophilic attack on the pyridine ring.
  • Coupling Reactions : Often facilitated by palladium-catalyzed cross-coupling reactions.
  • Amine Formation : Achieved through reductive amination or similar reactions.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

  • Receptor Binding Studies : The compound has been investigated for its potential as a ligand in receptor binding studies, particularly in relation to the NK(1) receptor antagonists, which are implicated in pain and depression management .
  • Therapeutic Applications : Preliminary studies suggest its potential utility in developing pharmaceuticals targeting neurodegenerative diseases and cancer due to its interaction with adenosine receptors .
  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Although not directly tested on DPP-IV, compounds with similar structures have shown promise as DPP-IV inhibitors, which are crucial for managing type 2 diabetes mellitus by enhancing insulin secretion and inhibiting glucagon secretion .

Study 1: NK(1) Receptor Antagonism

In a study focused on novel NK(1) receptor antagonists, derivatives of piperazine were synthesized to optimize their pharmacokinetic profiles. Among these, compounds similar to this compound demonstrated significant in vitro potency .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the ((2-[4-(3,4-difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine scaffold?

  • Methodology :

  • Step 1 : Synthesize the 3,4-difluorophenylpiperazine core via nucleophilic aromatic substitution. For example, reacting 1,2-difluoro-4-nitrobenzene with piperazine under reflux in a polar aprotic solvent (e.g., DMF) .
  • Step 2 : Functionalize the pyridine ring at the 3-position. A common approach involves coupling the piperazine moiety to a bromopyridine derivative via Buchwald-Hartwig amination, using a palladium catalyst and ligand system (e.g., Xantphos/Pd(OAc)₂) .
  • Step 3 : Introduce the methylamine group at the pyridine-3-methyl position. This can be achieved through reductive amination using formaldehyde and sodium cyanoborohydride in methanol .
  • Key Data : Typical yields for these steps range from 45% (Step 1) to 70% (Step 3), with purity confirmed via HPLC (>95%) .

Q. How is the molecular structure of this compound validated experimentally?

  • Analytical Techniques :

  • X-ray crystallography : Resolve the crystal structure to confirm regiochemistry of the piperazine and pyridine moieties. For example, torsion angles between the pyridine and piperazine rings should align with computational models (e.g., C–C bond lengths: ~1.48 Å) .
  • NMR spectroscopy : Distinct signals for the methylamine protons (δ ~2.8–3.2 ppm in 1^1H NMR) and piperazine carbons (δ ~50–55 ppm in 13^{13}C NMR) confirm connectivity .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching within 3 ppm of the theoretical value validates molecular formula .

Q. What preliminary assays are used to evaluate its biological activity?

  • In vitro Screening :

  • Enzyme inhibition : Test against kinase targets (e.g., PI3K isoforms) using fluorescence-based assays (IC₅₀ values reported in nM range) .
  • Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., U87 glioblastoma) via MTT assays, with dose-response curves to determine EC₅₀ .
  • Selectivity profiling : Compare activity across related targets (e.g., MAP kinases) to assess specificity .

Advanced Research Questions

Q. How do structural modifications to the piperazine or pyridine rings influence target binding affinity?

  • Structure-Activity Relationship (SAR) Insights :

  • Fluorine substitution : 3,4-Difluorophenyl groups enhance hydrophobic interactions with kinase ATP pockets, as shown in docking studies (e.g., ΔG binding = −9.2 kcal/mol vs. −7.8 kcal/mol for non-fluorinated analogs) .
  • Pyridine methylation : The methylamine group at the 3-position improves solubility (logP reduction from 2.8 to 2.1) without compromising potency .
  • Piperazine linker length : Shorter linkers (e.g., propyl vs. ethyl) reduce off-target effects on hCA enzymes (IC₅₀ > 10 µM vs. 2 µM) .

Q. What computational methods are employed to predict metabolic stability?

  • In silico Tools :

  • CYP450 metabolism prediction : Use Schrödinger’s QikProp to identify vulnerable sites (e.g., N-methylation of the piperazine reduces CYP3A4-mediated oxidation) .
  • Pharmacokinetic modeling : Predict oral bioavailability (>60%) and half-life (>4 hours) based on polar surface area (PSA < 90 Ų) and blood-brain barrier penetration (BBB score > 0.3) .

Q. How can contradictory data in binding assays be resolved?

  • Case Study : Discrepancies in PI3Kα inhibition (IC₅₀ = 12 nM vs. 45 nM) across studies may arise from assay conditions:

  • ATP concentration : Higher ATP (1 mM vs. 100 µM) reduces apparent potency due to competitive binding .
  • Protein purity : Impurities in recombinant kinase preparations (e.g., <90% purity) can skew results .
  • Resolution : Validate assays using orthogonal methods (e.g., SPR for binding kinetics) and standardized ATP levels (100 µM) .

Q. What strategies optimize selectivity over off-target GPCRs?

  • Experimental Design :

  • Counter-screening : Test against serotonin (5-HT₁A) and dopamine (D₂) receptors, which share structural motifs with piperazine-containing compounds. Radioligand displacement assays (Kᵢ > 1 µM indicate selectivity) .
  • Targeted mutagenesis : Engineer receptors with piperazine-binding pocket mutations (e.g., D116A in 5-HT₁A) to confirm binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine
Reactant of Route 2
Reactant of Route 2
((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.